3,5-Diethyl-4-iodo-1H-pyrazole
Overview
Description
“3,5-Diethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.08 . The IUPAC name is this compound and the InChI code is 1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
3,5-Diethyl-4-iodo-1H-pyrazole has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of a variety of drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been studied for its potential applications in biochemistry and physiology, including its ability to modulate the activity of enzymes and receptors. Additionally, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be an effective vehicle for the delivery of active pharmaceutical ingredients.
Mechanism of Action
Target of Action
Similar compounds such as 4-iodopyrazole have been found to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .
Mode of Action
For instance, 4-Iodopyrazole has been found to catalyze C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY), producing mycocyclosin . This suggests that 3,5-Diethyl-4-iodo-1H-pyrazole might also interact with its targets to catalyze specific biochemical reactions.
Biochemical Pathways
Additionally, its potential interaction with Mycocyclosin synthase suggests it could affect the synthesis of mycocyclosin .
Result of Action
Based on the known targets of similar compounds, it’s plausible that it could influence metabolic processes and potentially exhibit antimicrobial activity against mycobacterium tuberculosis .
Advantages and Limitations for Lab Experiments
3,5-Diethyl-4-iodo-1H-pyrazole has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost, making it an affordable option for many research projects. Additionally, this compound is relatively stable, making it suitable for use in a variety of lab experiments. However, this compound has a number of limitations as well. It is not water-soluble, so it cannot be used in experiments involving aqueous solutions. Additionally, this compound is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 3,5-Diethyl-4-iodo-1H-pyrazole in scientific research. These include further research into its potential applications in drug synthesis, biochemistry, and physiology. Additionally, further research into its potential applications in drug delivery systems is warranted. Additionally, further research into the mechanism of action of this compound and its biochemical and physiological effects is needed. Finally, further research into the safety and toxicity of this compound is needed to ensure its safe use in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
3,5-diethyl-4-iodo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJYPQZKGXFVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619266 | |
Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
390356-27-1 | |
Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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